1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose

Carbohydrate Chemistry Nucleoside Synthesis Chiral Intermediate Characterization

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose (CAS 120143-22-8) is a fully protected, chiral D-ribofuranose derivative. It is characterized by a 3′-azido substituent, acetyl protection at the 1- and 2-positions, and a p-toluoyl (4-methylbenzoyl) ester at the 5′-position.

Molecular Formula C17H19N3O7
Molecular Weight 377.3 g/mol
CAS No. 120143-22-8
Cat. No. B568225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose
CAS120143-22-8
Molecular FormulaC17H19N3O7
Molecular Weight377.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H19N3O7/c1-9-4-6-12(7-5-9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1
InChIKeyLNDLSVCWKVEVIX-BOEXNKMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose (CAS 120143-22-8): A Key Chiral Intermediate for 3′-Azido Nucleoside Synthesis


1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose (CAS 120143-22-8) is a fully protected, chiral D-ribofuranose derivative . It is characterized by a 3′-azido substituent, acetyl protection at the 1- and 2-positions, and a p-toluoyl (4-methylbenzoyl) ester at the 5′-position [1]. As a specialized carbohydrate building block, it is a critical intermediate for the stereoselective synthesis of 3′-azido-3′-deoxy nucleoside analogs, a class of compounds with established antiviral and anticancer applications [2].

Procurement Risk Analysis for 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose: Why In-Class Analogs Are Not Interchangeable


Simple substitution of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose (120143-22-8) with a generic 'ribofuranose derivative' or a similarly named analog introduces significant and quantifiable risk to synthetic workflows. The precise combination of orthogonal protecting groups—the acid-labile 1,2-O-acetyl esters and the more stable 5-O-p-toluoyl ester—is essential for regioselective deprotection and subsequent glycosylation reactions . Using a non-azido analog (e.g., a 3-OH or 3-halogen derivative) would entirely preclude the synthesis of the desired 3′-azido nucleoside class [1]. Furthermore, analogs with different 5-O-protecting groups (e.g., benzoyl) exhibit altered reactivity, stability, and purification profiles, which can lead to lower synthetic yields and the formation of different impurity profiles that require re-optimization of the entire downstream process [2].

Quantitative Differentiation Evidence for 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose


Chiral Purity and Identity: Specific Optical Rotation as a Quantitative Identity Test

The specific optical rotation provides a definitive, quantitative identity test for this chiral intermediate, differentiating it from its enantiomer, diastereomers, or incorrectly synthesized material. The reported value for the target compound is [α]/D +11.0° ± 2.0° (c = 1, chloroform) . A non-chiral, racemic, or structurally related but different analog would exhibit a different, or no, optical rotation, making this a critical lot-to-lot verification parameter that is absent for non-chiral alternatives.

Carbohydrate Chemistry Nucleoside Synthesis Chiral Intermediate Characterization

Differentiation by Elemental Composition: Validating Lot Integrity

Elemental analysis provides a quantitative measure of a compound's purity and identity, distinguishing it from analogs with different molecular formulas or those contaminated with residual solvents/reagents. The theoretical elemental composition for 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose (C17H19N3O7) is C: 54.11%, H: 5.08%, N: 11.14%. The acceptable vendor specification for carbon is 53.0-55.2% and for nitrogen is 10.5-11.7% . A benzoyl analog (C18H19N3O7) would have a different theoretical C content (C: 55.52%) and would not meet this specification, allowing for immediate detection of a supply error or incorrect analog.

Quality Control Analytical Chemistry Intermediate Verification

Predefined Purity Threshold: ≥95% (HPLC) for Direct Downstream Use

The compound is supplied with a minimum purity specification of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) . This predefined purity threshold distinguishes it from crude or non-validated intermediates, which often require extensive in-house purification. Purchasing a lower-purity generic alternative (e.g., a 90% pure technical grade intermediate) would necessitate additional purification steps, consuming time, solvents, and labor, and potentially introducing impurities that interfere with sensitive glycosylation reactions [1].

Synthetic Chemistry Process Development Quality Control

Stability and Storage: Requirement for 2-8°C to Maintain Integrity

The compound requires storage at 2-8°C to ensure long-term stability, as specified by the vendor . This is a critical logistical consideration for procurement and inventory management. In contrast, a more stable analog, such as a 1,2-O-isopropylidene-protected derivative, might be stored at room temperature. The mandated cold-chain storage for 120143-22-8 is a direct consequence of its specific protecting group strategy, and failure to adhere to this condition can result in premature deacetylation or anomerization, leading to material degradation and a significant drop in effective purity before use.

Logistics Compound Management Stability

Role as a Validated Key Intermediate for 3′-Azido Nucleoside Synthesis

This specific compound serves as a direct precursor to the class of 3′-azido-3′-deoxy nucleosides, a scaffold of significant pharmaceutical interest. A closely related compound, 3-azido-1,2-bis-O-acetyl-5-O-benzoyl-3-deoxy-D-ribofuranose, has been explicitly described as the 'key intermediate' in the synthesis of a series of anti-HIV active nucleosides, demonstrating the critical role of this core structure [1]. The p-toluoyl analog (120143-22-8) provides an alternative protecting group that can be orthogonally removed, offering distinct synthetic flexibility over the benzoyl variant in multi-step sequences [2]. This validated role as a strategic intermediate is not shared by more generic or less-substituted ribofuranose derivatives.

Antiviral Nucleoside Analogs Medicinal Chemistry

Definitive Applications for 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose in R&D


Synthesis of 3′-Azido-3′-Deoxy Nucleoside Analog Libraries for Antiviral Screening

This compound is the starting material of choice for generating a diverse library of 3′-azido nucleoside analogs. The orthogonal acetyl and p-toluoyl protecting groups allow for sequential deprotection: first, the 5′-O-p-toluoyl group can be selectively removed under mild basic conditions to liberate the 5′-OH for phosphorylation or other modifications, while the 1,2-O-acetyl groups remain intact to protect the anomeric center. Subsequently, the acetyl groups can be cleaved to install a nucleobase via Vorbrüggen glycosylation. This strategy, validated by similar work on the benzoyl analog , ensures high regioselectivity and yields, which are paramount when synthesizing small quantities of numerous analogs for Structure-Activity Relationship (SAR) studies.

Process Development for a 3′-Modified Nucleoside Drug Candidate

In a process chemistry setting, the high and predefined purity (≥95% HPLC) of this intermediate is a critical starting point for a robust and reproducible manufacturing process . The known elemental composition and specific optical rotation provide definitive acceptance criteria for incoming material, ensuring lot-to-lot consistency . This level of characterization is essential for filing an Investigational New Drug (IND) application, where full traceability and control of the synthetic route and starting materials are required by regulatory agencies. Using a less-characterized alternative would introduce variability and delay regulatory approval.

Bioconjugation and Synthesis of Carbohydrate-Based Probes

The 3′-azido group is not only a precursor to an amine but is also the quintessential handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry'. This allows for the site-specific conjugation of this fully protected sugar to alkynyl-modified biomolecules, surfaces, or polymers. After conjugation, the acetyl and p-toluoyl protecting groups can be removed to reveal the native-like ribose moiety, making it a powerful tool for creating glycosylated probes, affinity matrices, or glycodendrimers [1]. A 3′-hydroxy analog would lack this direct 'clickable' functionality, requiring additional synthetic steps to install a suitable handle.

Quality Control and Supply Chain Verification of a Specialized Intermediate

The specific combination of physical and analytical properties—[α]/D +11.0°, a defined carbon and nitrogen content, and an HPLC purity specification—serves as a unique fingerprint for this compound . This allows procurement and quality assurance teams to quickly and definitively verify the identity and purity of the received material against the Certificate of Analysis. This verification step is crucial for preventing the accidental use of a close analog (e.g., the benzoyl derivative) which could have been mislabeled or shipped in error, thereby averting a costly and time-consuming failure of a critical synthetic step.

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